Retinal

Beschreibung

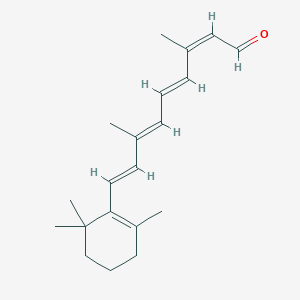

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025998 | |

| Record name | Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

116-31-4, 472-86-6, 514-85-2 | |

| Record name | Retinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-cis-Retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal, 13-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal, 9-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETINAL, ALL-TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR725D715M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63 °C | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Structure and Isomerism of 13 Cis Retinal

Stereochemistry and Geometric Configuration

The stereochemistry of 13-cis-retinal is determined by the arrangement of substituents around its double bonds. The presence of the cis double bond at the C13=C14 position introduces a significant kink or bend in the molecule's polyene chain compared to the relatively linear structure of all-trans-retinal (B13868). This geometric difference is crucial for its interaction with opsin proteins. libretexts.org The IUPAC name for 13-cis-retinal reflects this configuration: (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenal, where the 'Z' indicates the cis configuration at the second double bond from the aldehyde group (which corresponds to the C13=C14 bond in the standard retinal numbering) and 'E' indicates the trans configuration at the other specified double bonds. nih.govguidetomalariapharmacology.org

Isomerization Pathways

Photoisomerization is a primary mechanism by which this compound isomers interconvert upon absorption of light. In microbial rhodopsins like bacteriorhodopsin (bR) and channelrhodopsin (ChR2), light absorption by all-trans-retinal triggers its ultrafast isomerization to the 13-cis configuration, initiating their respective photocyles. researchgate.netresearchgate.netresearchgate.netpnas.org This process involves the excitation of an electron to a pi antibonding orbital, weakening the pi bond and facilitating rotation. libretexts.org The photoisomerization can occur from the singlet or triplet excited states. acs.org Studies on this compound analogues suggest that the conversion of bond stretching into bond torsion is key to the isomerization process, occurring on a relatively flat region of the potential energy surface. nih.gov The photoisomerization can be ballistic, occurring on a femtosecond timescale, particularly for the 13-cis state in some rhodopsins. acs.org

Thermal isomerization of this compound isomers can occur in the absence of light, albeit typically at a much slower rate compared to photoisomerization. In bacteriorhodopsin, the thermal isomerization of 13-cis-retinal back to all-trans-retinal is a crucial step in the photocycle, restoring the protein to its resting state on a millisecond timescale. osti.gov This thermal back-isomerization from 13-cis to all-trans in bacteriorhodopsin has a significantly lower activation energy barrier within the protein environment (around 14 kcal/mol) compared to the intrinsic barrier in the gas phase (28–30 kcal/mol), highlighting the protein's catalytic role. osti.govplos.org The thermal isomerization often occurs after other molecular events in the protein cycle, such as Schiff base reprotonation. plos.org

Enzymatic isomerization plays a role in the formation and interconversion of this compound isomers in biological systems. Enzyme preparations from rat liver and intestine have been shown to convert 9-cis beta-carotene (B85742) into a mixture including 13-cis this compound. nih.gov While the rates of cleavage for 9-cis and 13-cis beta-carotenes are slower than that of the all-trans isomer, enzymatic reactions contribute to the pool of 13-cis this compound. nih.gov Specific enzymes, such as 13-cis isomerohydrolase (13cIMH), have been identified that catalyze the formation of 13-cis retinol (B82714) from all-trans retinyl ester, suggesting a pathway for the generation of 13-cis retinoids in tissues like the brain. nih.gov

Research findings on thermal isomerization kinetics:

| System | Isomerization | Timescale | Activation Barrier (Protein Environment) | Activation Barrier (Gas Phase) | Reference |

| Bacteriorhodopsin (N to O) | 13-cis-retinal to all-trans-retinal | Milliseconds | ~14 kcal/mol | 28–30 kcal/mol | osti.govplos.org |

| Retinol (UV-treated RPE/liver microsomes) | 11-cis-retinol (B117599) to all-trans/13-cis-retinol (B135769) | Not specified | Not specified | Not specified | researchgate.net |

Photoisomerization Mechanisms

Conformational Dynamics in Solution and Protein Environments

The conformational dynamics of 13-cis-retinal are influenced by its environment, particularly when bound within the protein pocket of opsins. In solution, this compound isomers exhibit flexibility around single bonds and restricted rotation around double bonds. When bound to a protein, interactions with surrounding amino acid residues and water molecules can significantly alter the chromophore's conformation and dynamics.

Solid-state 2H NMR studies of this compound in rhodopsin indicate that even in the dark state, this compound undergoes rapid fluctuations within the protein binding cavity. nih.gov The steric interactions between the this compound ligand and the protein induce torsional twisting of both the polyene chain and the beta-ionone (B89335) ring. nih.gov This conformational distortion in the protein environment is crucial for coupling this compound isomerization to subsequent protein conformational changes that lead to activation. nih.gov Molecular dynamics simulations have also been used to study the conformational changes of this compound within proteins like channelrhodopsin-2, showing how the strained 13-cis this compound moiety induces protein conformational changes and can lead to events like water pore formation. pnas.org The protein environment can also affect the electronic structure and absorption properties of this compound, leading to shifts in the absorption spectra compared to the gas phase. pnas.org

The dynamics of isomeric state transitions of the protonated Schiff base are strongly influenced by the surrounding charges and dielectric effects of other buried ions within the protein. plos.org Steric interactions, such as those between the this compound's C20 methyl group and neighboring aromatic residues in proteins like proteorhodopsin and bacteriorhodopsin, are considered crucial for coupling this compound isomerization to protein conformational changes. nih.gov

Biosynthesis and Metabolism of 13 Cis Retinal

Enzymatic Formation from Precursors

The generation of 13-cis-retinal can occur through several enzymatic routes, starting from different retinoid precursors.

Retinol (B82714) dehydrogenases (RDHs) are a family of enzymes that catalyze the reversible oxidation of retinols to retinals and the reduction of retinals to retinols. While many RDHs are primarily involved in the interconversion of all-trans and 11-cis retinoids within the visual cycle, some may exhibit activity towards 13-cis isomers. For instance, RDH14 has shown NADPH-dependent catalytic activity towards various retinal isomers, including 13-cis-retinal, although its activity towards the 13-cis isomer is reported to be the lowest among the tested substrates amedeolucente.it. RDH5, predominantly found in the this compound pigment epithelium (RPE), is capable of oxidizing or reducing common cis-retinoid isomers through an NAD+-dependent reaction nih.gov. However, the residual dehydrogenase activity in Rdh5-/- mice is responsible for the production of 11-cis-retinal (B22103) and 9-cis-retinal (B17824) but not 13-cis-retinal, suggesting that RDH5 may not be the primary enzyme responsible for 13-cis-retinal formation or metabolism in this context amedeolucente.itnih.gov.

Some studies suggest that the formation of 13-cis-retinal can also occur through non-specific thermal isomerization from all-trans-retinal (B13868), particularly under certain conditions like light exposure pnas.orgnih.gov.

Recent research has identified novel enzymatic pathways specifically generating 13-cis retinoids. A study in zebrafish brain characterized a novel enzyme, 13-cis-isomerohydrolase (13cIMH), which exclusively generates 13-cis-retinol (B135769) from all-trans-retinyl ester nih.govnih.gov. This enzyme shares significant amino acid sequence identity with human RPE65, an isomerohydrolase crucial for 11-cis-retinal formation in the visual cycle nih.govnih.gov. 13cIMH is a membrane-associated protein requiring all-trans-retinyl ester as its substrate and its activity is iron-dependent nih.govnih.gov. The purified zebrafish 13cIMH converted all-trans-retinyl ester to 13-cis-retinol with a Km of 2.6 μM and a kcat of 4.4 × 10−4 s−1 nih.govnih.gov. While this enzyme directly produces 13-cis-retinol, which can then be oxidized to 13-cis-retinal, it represents a specific enzymatic route for the generation of the 13-cis configuration in retinoids nih.gov.

Another isomerohydrolase, RPE65, known for its role in converting all-trans-retinyl ester to 11-cis-retinol (B117599) in the visual cycle, has also been reported to produce 13-cis-retinol from all-trans-retinyl ester nih.gov. This suggests a potential link between the metabolic pathways of 11-cis and 13-cis retinoids.

Enzyme preparations from rat liver and intestine have also been shown to convert 9-cis-beta-carotene (B138956) to a mixture including 13-cis-retinal, indicating that carotenoid cleavage enzymes might also contribute to 13-cis-retinal formation from dietary precursors nih.gov.

Role of Specific Retinol Dehydrogenases (RDHs)

Conversion to Downstream Metabolites

Once formed, 13-cis-retinal can be further metabolized into other retinoid derivatives through oxidation or reduction reactions.

Oxidation of 13-cis-retinal leads to the formation of 13-cis-retinoic acid. This conversion is catalyzed by aldehyde dehydrogenases (ALDHs). While the specific enzymes responsible for the oxidation of 13-cis-retinal in all tissues are not fully elucidated, some enzymes have shown activity towards this isomer. Microsomal cytochrome P450 (P450) isozymes, particularly P450 1A1, have been identified as highly active in the conversion of 13-cis-retinal to 13-cis-retinoic acid in liver microsomes nih.gov. Other P450 isozymes, such as 2B4 and 2C3, are more active in the 4-hydroxylation of 9-cis-retinal but also show some activity towards 13-cis-retinal nih.gov.

It is also theoretically possible that 13-cis-retinoic acid is formed through a pathway analogous to all-trans-retinoic acid synthesis, involving sequential oxidation of 13-cis-retinol and 13-cis-retinal iarc.fr. However, the presence of significant quantities of 13-cis-retinol or 13-cis-retinal in human tissues through this specific route and the enzymes involved are not yet clearly established iarc.fr.

13-cis-retinal can be reduced back to 13-cis-retinol by retinol dehydrogenases. As mentioned earlier, RDH14 exhibits NADPH-dependent activity towards 13-cis-retinal, catalyzing its reduction to 13-cis-retinol amedeolucente.it. While RDH12 is primarily known for reducing all-trans-retinal, it also exhibits activity towards cis-retinal isomers, including 13-cis-retinal annualreviews.org. The reversible nature of reactions catalyzed by many RDHs implies that enzymes capable of oxidizing 13-cis-retinol to 13-cis-retinal can also catalyze the reverse reaction, reducing 13-cis-retinal to 13-cis-retinol.

Oxidation to 13-cis-Retinoic Acid: Enzymatic Specificity and Pathways

Metabolic Flux and Regulation in Biological Systems

The metabolic flux of 13-cis-retinal within biological systems is influenced by the activity of the enzymes involved in its formation and conversion, as well as the availability of its precursors and the demand for its metabolites. In the context of the visual cycle, while 11-cis-retinal is the primary chromophore, the formation of 13-cis-retinal can occur as a byproduct, particularly under light stress nih.gov. Unlike 9-cis-retinal, which can be recycled back to all-trans-retinal through an isorhodopsin intermediate, 13-cis-retinal is not efficiently recycled through this pathway nih.gov.

The presence and activity of specific RDHs and isomerohydrolases in different tissues, such as the brain and retina, contribute to the localized production and metabolism of 13-cis-retinoids nih.govnih.gov. The discovery of enzymes like 13cIMH suggests that there are dedicated enzymatic pathways for the generation of 13-cis-retinol, a precursor to 13-cis-retinal, in specific tissues nih.govnih.gov.

While the precise regulatory mechanisms specifically governing 13-cis-retinal metabolic flux are still under investigation, it is understood that the broader retinoid metabolic network is tightly regulated to maintain appropriate levels of various retinoids for their diverse biological functions.

13 Cis Retinal in Protein Interactions and Signal Transduction

Chromophore Interactions with Rhodopsin and Opsin Proteins

The interaction between 13-cis-retinal and opsin proteins involves specific binding within a pocket formed by the transmembrane helices, the formation of a covalent linkage, and subsequent protein conformational changes upon photoisomerization.

Retinal isomers, including 13-cis-retinal, bind within a hydrophobic pocket located in the core of the transmembrane helical bundle of opsin proteins. proteopedia.orgpnas.org While animal rhodopsins primarily utilize 11-cis-retinal (B22103) in their dark state, microbial rhodopsins frequently bind all-trans-retinal (B13868), which then isomerizes to 13-cis-retinal upon light exposure. nih.govjst.go.jprsc.org Some microbial rhodopsins, such as Halobacterium salinarum bacteriorhodopsin (BR) and Anabaena sensory rhodopsin (ASR), can even contain a mixture of all-trans and 13-cis isomers in the dark state. nih.govnih.govpnas.org

The specificity of the binding site for different this compound isomers is influenced by the protein environment, including specific amino acid residues that interact with the chromophore. This compound analogues, including 13-cis-retinal, have been employed as tools to investigate the characteristics of the chromophore binding pocket and to understand the relationship between the ligand structure and protein function. nih.gov

A critical aspect of the interaction is the formation of a covalent linkage between the this compound chromophore and a lysine (B10760008) residue in the opsin protein. This occurs via a protonated Schiff base. proteopedia.orgpnas.orgnih.govdoi.orgpnas.org In bovine rhodopsin, this lysine is Lys296. pnas.orgnih.govdoi.orgpnas.org The protonated Schiff base is stabilized by a negatively charged counterion, such as Glu113 in bovine rhodopsin, forming a salt bridge. pnas.orgnih.govdoi.orgpnas.org This electrostatic interaction is essential for maintaining the inactive conformation of the protein in the dark state. researchgate.net The protein structure surrounding the Schiff base linkage contributes to its stability by limiting solvent access and inhibiting hydrolysis, thereby promoting the rebinding of the Schiff base. proteopedia.org

The photoisomerization of the this compound chromophore is the primary event that triggers significant conformational changes in the opsin protein. rsc.orgpnas.orgresearchgate.netnih.govwikipedia.org In the case of microbial rhodopsins that start with all-trans-retinal, light absorption leads to the rapid isomerization to 13-cis-retinal. nih.govrsc.orgnih.govwikipedia.org This change in the chromophore's geometry induces a cascade of structural rearrangements within the protein's transmembrane helices and cytoplasmic regions. pnas.orgnih.govdoi.orgresearchgate.netnih.govwikipedia.org

These conformational changes are coupled to alterations in the pKa values of key amino acid residues within the protein. wikipedia.org In bacteriorhodopsin, the 13-cis this compound configuration is associated with a specific protein conformation (the C-conformation) characterized by a deprotonated Schiff base and altered protonation states of residues like Asp85 and Asp96. nih.gov These structural transitions are fundamental to the protein's function, whether it be ion pumping or signal transduction.

Schiff Base Linkage Formation and Stability

Involvement in Microbial Rhodopsin Photocycle Mechanisms

Microbial rhodopsins function through a cyclic process known as the photocycle, which is initiated by light-induced this compound isomerization. nih.govjst.go.jprsc.orgnih.gov In most microbial rhodopsins, this involves the conversion of all-trans-retinal to 13-cis-retinal. nih.govjst.go.jprsc.org The photocycle consists of a series of spectroscopically distinguishable intermediate states, each associated with distinct protein conformations and protonation states of key residues. nih.govrsc.orgnih.govwikipedia.orgmpg.deresearchgate.net The photocycle eventually leads to the thermal reisomerization of the this compound back to its initial state, allowing the protein to be ready for another cycle of light absorption. nih.govjst.go.jp This cyclic process underlies the diverse functions of microbial rhodopsins, including their roles as light-driven ion pumps and photosensors. jst.go.jp

Bacteriorhodopsin (BR), found in Halobacterium salinarum, is a classic example of a light-driven proton pump that utilizes this compound. nih.govwikipedia.orgmpg.denasa.gov The BR photocycle is initiated by the ultrafast photoisomerization of the all-trans this compound chromophore to the 13-cis configuration upon absorption of a photon. rsc.orgnih.govwikipedia.orgmpg.denasa.govnih.gov This primary event triggers a series of transitions through several intermediate states, commonly denoted as J, K, L, M, N, and O. rsc.orgnih.govwikipedia.orgmpg.deresearchgate.net

The conformational changes associated with these intermediates are coupled to the vectorial transport of protons across the cell membrane. nih.govwikipedia.orgmpg.denasa.gov Key steps in the proton pumping mechanism involve the transfer of a proton from the protonated Schiff base to an extracellular acceptor (Asp85 in BR) during the L-to-M transition, and the reprotonation of the Schiff base from a cytoplasmic donor (Asp96 in BR) during the M-to-N transition. nih.govmpg.denasa.gov The 13-cis this compound configuration is transiently stable during specific intermediates of the photocycle and is linked to protein conformations that facilitate these directed proton transfers. nih.gov The thermal reisomerization of 13-cis this compound back to all-trans this compound occurs during the later stages of the photocycle, returning the protein to its initial state. mpg.de

Bacteriorhodopsin Photocycle Intermediates and Transitions

| Intermediate | This compound Isomerization | Key Proton Transfer Event | Approximate Timescale |

| bR (Ground) | all-trans | - | - |

| J | all-trans to 13-cis | - | Ultrafast (femtoseconds) rsc.orgmpg.deresearchgate.net |

| K | 13-cis | - | Picoseconds mpg.de |

| L | 13-cis | - | Microseconds mpg.de |

| M | 13-cis | Schiff Base to Asp85 (Deprotonation) | Microseconds mpg.de |

| N | 13-cis | Asp96 to Schiff Base (Reprotonation) | Milliseconds nih.gov |

| O | 13-cis to all-trans | Asp85 to extracellular side | Milliseconds nih.gov |

| bR (Ground) | all-trans | Asp96 reprotonated | Milliseconds nih.gov |

Sensory rhodopsins (SRs) are another class of microbial rhodopsins that mediate phototactic responses in microorganisms by acting as photoreceptors and interacting with cognate transducer proteins. jst.go.jpnih.govnih.gov Similar to BR, light absorption by SRs typically induces the isomerization of the all-trans this compound chromophore to the 13-cis configuration. jst.go.jprsc.orgnih.gov This photoisomerization event initiates a photocycle that leads to conformational changes in the SR protein. jst.go.jpnih.govnih.gov

These conformational changes in the sensory rhodopsin are then transmitted through protein-protein interactions to a specific transducer protein (HtrI for Sensory Rhodopsin I (SRI) and HtrII for Sensory Rhodopsin II (SRII)). nih.govnih.govpnas.org The interaction surface between the sensory rhodopsin and its transducer is crucial for efficient signal relay. nih.govpnas.org The signal transduction mechanism involves alterations in the protein conformation that affect the activity of downstream signaling components, such as a histidine kinase attached to the transducer, ultimately controlling cellular motility. nih.gov The 13-cis this compound intermediate plays a key role in driving these conformational changes and initiating the signaling cascade. Some sensory rhodopsins exhibit complex signaling behaviors, where the same photoisomerization event can lead to different outcomes depending on the initial conformational state of the receptor-transducer complex. nih.gov The signaling mechanism can also involve changes in how the Schiff base is connected to intracellular or extracellular channels within the protein structure. nih.govpnas.org

Spectral Properties of this compound Isomers in Rhodopsin

| This compound Isomer | Calculated λmax (nm) | Experimental λmax (nm) (Bovine Rhodopsin) | Experimental λmax (nm) (Squid Rhodopsin) |

| 7-cis | 431 | 450 | - |

| 9-cis | 456 | 485 | 465 |

| 11-cis | 490 | 498 | - |

| 13-cis | 508 | - | - |

Note: Experimental values for 13-cis-retinal in bovine rhodopsin are less studied due to synthesis difficulties. nih.gov

This compound Isomer Composition in Dark-Adapted Middle Rhodopsin (MR) from Haloquadratum walsbyi

| This compound Isomer | Percentage in Dark-Adapted MR |

| all-trans | 36.5% |

| 11-cis | 7.6% |

| 13-cis | 56.4% |

Upon illumination, the composition shifts towards predominantly 11-cis and 13-cis forms. nih.gov

Light-Driven Ion Channels and Pumps

In microbial rhodopsins, which are distinct from animal rhodopsins, light absorption triggers the photoisomerization of all-trans-retinal to 13-cis-retinal. This isomerization event initiates a photocycle involving structural changes in the protein and subsequent thermal isomerization of 13-cis-retinal back to the all-trans form nih.govfrontiersin.org. This photocycle is fundamental to the function of microbial rhodopsins, which include light-driven ion pumps (such as bacteriorhodopsin and halorhodopsin) and light-gated ion channels nih.govfrontiersin.orgresearchgate.net.

Light-driven ion pumps, like archaeal bacteriorhodopsin (a proton pump) and halorhodopsin (a chloride pump), utilize the energy from light-induced this compound isomerization to actively transport specific ions across the cell membrane frontiersin.orgresearchgate.net. For example, in light-driven sodium pump Krokinobacter eikastus rhodopsin 2 (KR2), photon absorption leads to the formation of a J state with a fully 13-cis this compound, initiating the photocycle and enabling Na+ transport mdpi.com. The O intermediate in the photocycle of some microbial rhodopsins, including certain proteorhodopsins and Exiguobacterium sibiricum rhodopsin, has been suggested to contain 13-cis-retinal plos.org. This intermediate is associated with conformational changes, such as helix opening, relevant to their function plos.org.

Light-gated ion channels, another class of microbial rhodopsins, also rely on the all-trans to 13-cis photoisomerization of this compound to open the channel and allow passive transport of ions nih.govfrontiersin.orgkobe-u.ac.jp. This mechanism is utilized in optogenetics to control neuronal activity with light frontiersin.org.

Modulation of G Protein-Coupled Receptor (GPCR) Activity

While 11-cis-retinal is the conventional chromophore for vertebrate visual opsins, which are prototypical GPCRs that activate G proteins upon light-induced isomerization to all-trans-retinal, 13-cis-retinal can also interact with opsins and influence GPCR activity plos.orgkobe-u.ac.jparvojournals.org.

Non-Covalent Interactions with Opsin Aporeceptors

Opsin aporeceptors are the protein components of rhodopsin and other visual pigments that lack the this compound chromophore. While 11-cis-retinal binds covalently to opsin via a Schiff base linkage to form functional rhodopsin, other this compound isomers, including 13-cis-retinal, can interact with opsin wjgnet.comnih.govproteopedia.org. Unlike 11-cis-retinal, 13-cis-retinal does not regenerate the visual pigment rhodopsin when incubated with opsin nih.govnih.gov.

However, studies have shown that 13-cis-retinal can bind to certain opsin homologs, such as mosquito Opn3, forming a photopigment pnas.org. The G protein activation efficiency of mosquito Opn3 with bound 13-cis-retinal in the dark was observed to be higher than with 11-cis-retinal, although lower than with the all-trans this compound photoproduct pnas.org. This suggests that 13-cis-retinal might not suppress the apoprotein activity of G protein activation as effectively as 11-cis-retinal, or it could potentially act as a partial agonist pnas.org. The interaction involves binding within the chromophore pocket of opsin nih.gov.

Activation of G Proteins by this compound-Protein Complexes

In the context of vertebrate vision, the activation of G proteins (specifically transducin) is triggered by the photoisomerization of 11-cis-retinal to all-trans-retinal within rhodopsin, leading to the formation of the active metarhodopsin II state arvojournals.orgwjgnet.comportlandpress.com. This activated rhodopsin then interacts with and activates transducin, initiating the phototransduction cascade arvojournals.orgwjgnet.comportlandpress.com.

Interestingly, studies using rhodopsin analogues containing 13-cis-retinal have indicated that 13-cis-retinal-rhodopsin can behave like active rhodopsin even in the dark wjgnet.com. This complex was capable of catalyzing transducin GDP/GTP exchange and was efficiently phosphorylated by rhodopsin kinase wjgnet.com. These findings suggest that the conformation of dark 13-cis-retinal-rhodopsin can mimic the active photoproduct of rhodopsin, thereby activating G proteins independently of light wjgnet.com.

While microbial rhodopsins, which primarily utilize all-trans to 13-cis isomerization, are generally not known to activate G proteins, chimeric constructs have been engineered. For instance, chimeric proton-pumping rhodopsins containing cytoplasmic loops from bovine rhodopsin have shown light-dependent G-protein activation, although at lower efficiencies compared to bovine rhodopsin plos.org. This highlights the importance of specific protein-protein interaction interfaces for G protein coupling.

Implications for Visual Cycle Dynamics

The visual cycle is a series of enzymatic reactions primarily occurring in the this compound pigment epithelium (RPE) that regenerates 11-cis-retinal from all-trans-retinal, which is produced during light exposure in photoreceptors pnas.orgnih.govnih.gov. 13-cis-retinal and its derivatives can influence this cycle.

Inhibition of 11-cis-Retinal Regeneration Enzymes

13-cis-retinoic acid, a derivative of 13-cis-retinal, is known to inhibit enzymes crucial for the regeneration of 11-cis-retinal in the RPE pnas.orgnih.govmdpi.com. Specifically, 13-cis-retinoic acid inhibits 11-cis-retinol (B117599) dehydrogenase (RDH5), an enzyme responsible for oxidizing 11-cis-retinol to 11-cis-retinal pnas.orgnih.govmdpi.com. This inhibition reduces the production of the visual chromophore pnas.orgmdpi.com. The Ki of 13-cis-retinoic acid for RDH5 has been determined nih.gov.

This inhibitory effect on 11-cis-retinal regeneration can lead to the accumulation of precursor molecules, such as 11-cis and 13-cis-retinyl esters pnas.orgmdpi.comarvojournals.org. Studies in mice lacking RDH5 have shown accumulation of 11-cis and 13-cis-retinyl esters, indicating a role for RDH5 in processing these compounds mdpi.com.

Effects on Photoreceptor Function and Dark Adaptation Kinetics

The disruption of 11-cis-retinal regeneration by agents like 13-cis-retinoic acid has direct implications for photoreceptor function, particularly dark adaptation pnas.orgarvojournals.orgnih.gov. Dark adaptation is the process by which the eye recovers its sensitivity after exposure to bright light, requiring the regeneration of functional visual pigment pnas.orgnih.gov.

Inhibition of 11-cis-retinal synthesis slows down the regeneration of rhodopsin, the primary visual pigment in rod photoreceptors responsible for night vision pnas.org. This delayed rhodopsin regeneration leads to impaired recovery of rod signaling after bleaching light exposure, manifesting as slowed dark adaptation kinetics pnas.orgarvojournals.org. This effect has been observed experimentally in animal models treated with 13-cis-retinoic acid pnas.org.

The accumulation of retinoid intermediates, such as 13-cis-retinyl esters, due to impaired enzyme activity can also contribute to altered photoreceptor function mdpi.comarvojournals.org. While the primary defect in certain this compound dystrophies like fundus albipunctatus is linked to mutations in enzymes like RDH5, the resulting accumulation of retinoids, including 13-cis forms, is associated with markedly delayed recovery of visual sensitivity after bleaching pnas.orgmdpi.com.

The non-covalent interaction of retinoids with opsin aporeceptors can also influence dark adaptation. While 11-cis-retinal's interaction with opsin can transiently activate phototransduction in rods, slowing dark adaptation, it immediately deactivates transduction in cones, contributing to the differences in rod and cone dark adaptation rates nih.gov. The specific effects of 13-cis-retinal's non-covalent interactions on dark adaptation kinetics in different photoreceptor types warrant further investigation.

Compound Information

Comparative Analysis with Other Retinal Isomers

Energetic and Structural Stability of Retinal Isomers in Pigments

Computational studies utilizing hybrid quantum mechanics/molecular mechanics (QM/MM) methods have investigated the structure, stability, and energetics of various this compound isomers within visual pigments. nih.govresearchgate.net These studies indicate that the electrostatic interaction between the this compound chromophore and the opsin protein significantly influences the stability of the resulting pigment. nih.govresearchgate.net

Research suggests that 11-cis-retinal (B22103) forms the most stable complex with opsin in the dark state, which is considered a key factor in its selection as the primary visual chromophore. nih.govresearchgate.netacs.org However, the 9-cis isomer is found to be only slightly higher in energy than 11-cis-retinal within the opsin binding pocket, providing evidence for the potential existence of 9-cis-rhodopsin (isorhodopsin) in nature. nih.govresearchgate.netacs.org

In contrast, 7-cis- and 13-cis-retinal isomers are generally considered less stable when bound to opsin compared to the 11-cis and 9-cis forms. nih.gov For instance, 13-cis-rhodopsin can be formed under specific conditions, such as irradiation at low temperatures, but it is reported to be unstable and primarily exists as an intermediate in the dark state. researchgate.net The structural constraints and specific interactions within the opsin binding pocket are crucial in determining the preferred conformation and stability of the bound this compound isomer. nih.govmdpi.com The 11-cis chromophore, for example, adopts a specific twisted conformation around the 10-11=12-13 segment to fit optimally within the opsin binding site. mdpi.com

Functional Divergence Among 7-cis-, 9-cis-, 11-cis-, and 13-cis-Retinal

The different this compound isomers exhibit functional divergence in their interactions with opsin aporeceptors and their impact on downstream signaling cascades, including G protein activation. annualreviews.org

Differential Binding to Opsin Aporeceptors

Opsin aporeceptors, the protein part of visual pigments without the chromophore, exhibit differential binding affinities for various this compound isomers. While 11-cis-retinal is the natural ligand that binds to opsin to form functional visual pigments, other isomers can also bind, albeit with varying efficiencies and outcomes. annualreviews.org

Studies have shown that the binding site in the inactive state of rhodopsin can accommodate 7-cis, 9-cis, and 11-cis isomers. nih.gov However, the binding affinity can differ significantly. For example, amphioxus rhodopsin, an ancestral type of rhodopsin, shows a significantly higher affinity for 11-cis-retinal compared to all-trans-retinal (B13868). pnas.org While 13-cis-retinal can be incorporated into opsin to form an analog, its stability and binding characteristics differ from those of the naturally occurring isomers. researchgate.netnih.gov The precise structural fit and specific interactions within the opsin binding pocket dictate the efficiency and stability of chromophore binding. nih.govmdpi.com

Impact on G Protein Activation and Signal Transduction Efficiency

The ability of this compound isomers to activate G proteins and initiate signal transduction pathways is directly linked to the conformational changes they induce in the opsin protein upon binding or photoisomerization. nih.govresearchgate.net

In the classical visual pathway, light absorption by 11-cis-retinal in rhodopsin triggers its photoisomerization to all-trans-retinal. wikipedia.org This isomerization leads to a conformational change in rhodopsin, forming the active state (Metarhodopsin II), which can then activate the heterotrimeric G protein transducin. nih.govwikipedia.org This activation initiates a cascade of events leading to a visual signal. nih.govwikipedia.org

While 9-cis-retinal (B17824) can also bind to opsin to form isorhodopsin, this analog generally exhibits lower photosensitivity compared to rhodopsin and may trigger the photoactivation cascade with reduced efficiency. mdpi.com However, isorhodopsin can still reach an active state capable of G protein activation. mdpi.com

The functional consequences of 7-cis- and 13-cis-retinal binding to opsin are less extensively characterized in the context of canonical visual phototransduction compared to 11-cis and 9-cis isomers. However, studies on artificial analogs and other opsin types suggest that the isomeric state of the this compound chromophore profoundly impacts the resulting opsin conformation and its ability to interact with and activate G proteins. researchgate.netpnas.org The specific structural rearrangements induced by each isomer determine the efficiency of coupling to G proteins and the subsequent signal amplification. nih.gov

Evolutionary and Physiological Rationale for 11-cis-Retinal as Primary Chromophore

The prevalence of 11-cis-retinal as the primary chromophore in vertebrate visual pigments is attributed to a combination of energetic, structural, and functional factors that have been favored by evolution. researchgate.netacs.org

One key rationale is the energetic stability of the 11-cis-retinal-opsin complex in the dark state. nih.govresearchgate.netacs.org This stability is crucial for maintaining the visual pigment in an inactive state in the absence of light, minimizing spontaneous activation (dark noise) and ensuring high sensitivity to photons. pnas.orgnih.gov

Upon light absorption, 11-cis-retinal undergoes a highly efficient and stereoselective photoisomerization to all-trans-retinal, which is the critical step initiating the phototransduction cascade. ntnu.nosci-hub.se The protein environment of opsin is specifically tuned to facilitate this particular isomerization with high quantum yield. nih.govntnu.no

Furthermore, the conformational change induced in opsin by the 11-cis to all-trans isomerization is particularly effective in activating the downstream signaling protein, transducin, leading to efficient signal amplification. nih.govwikipedia.org The specific structural changes in opsin triggered by all-trans-retinal are optimized for productive interaction with the G protein. nih.gov

While other isomers like 9-cis-retinal can form functional pigments, the slightly higher energy of isorhodopsin and potentially less optimal conformational changes upon photoactivation may contribute to its secondary role in the visual system. acs.orgmdpi.com The visual cycle, the metabolic pathway responsible for regenerating 11-cis-retinal, is a complex and essential process that highlights the central role of this specific isomer in maintaining continuous vision. wikipedia.organnualreviews.orgnih.gov The dedicated enzymatic machinery for 11-cis-retinal synthesis underscores its evolutionary selection as the optimal chromophore for highly sensitive and efficient light detection in vertebrates. wikipedia.orgnih.govpnas.org

Advanced Methodologies for the Study of 13 Cis Retinal

High-Resolution Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the structural properties and dynamics of 13-cis-retinal. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Resonance Raman, and Ultraviolet-Visible (UV-Vis) absorption spectroscopy provide complementary information regarding its molecular structure, vibrational modes, electronic transitions, and conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

NMR spectroscopy, particularly solid-state NMR, is a powerful tool for investigating the structure and environment of retinal isomers bound to proteins. Isotopic labeling, commonly with Carbon-13 (), is frequently employed to enhance sensitivity and enable specific signal assignments in complex biological systems like rhodopsins and bacteriorhodopsins. nih.govnih.govpsu.eduresearchgate.net

Studies utilizing solid-state magic-angle sample spinning (MASS) NMR on lyophilized purple membrane containing -labeled retinals have provided valuable structural information. For instance, C-10, C-11, and C-12 labeled derivatives of this compound in dark-adapted bacteriorhodopsin showed distinct lines corresponding to coexisting 13-cis and all-trans isomers. nih.gov The isotropic chemical shifts, particularly at C-11, indicated that the Schiff base is protonated. nih.gov Shift anisotropies were found to be similar to model compounds, suggesting rigidity and immobility in this part of the chromophore, with a degree of in-plane bending comparable to crystalline this compound derivatives. nih.gov Labeling on the C-19 and C-20 methyl groups also yielded single lines upfield-shifted compared to model compounds. nih.gov

Isotopic labeling with at specific positions allows for the observation of signals above the natural abundance level, significantly improving the signal-to-noise ratio. psu.edu For example, materials with a 90% level can provide signals 82 times more intense than natural abundance. psu.edu This approach is crucial for resolving structural details and conformational changes of the this compound chromophore within the protein binding pocket. researchgate.net Solid-state NMR techniques, sometimes coupled with dynamic nuclear polarization (DNP) for enhanced sensitivity, have been applied to determine the precise structure around specific carbons like C14-C15 in this compound bound to proteins. researchgate.net Intermolecular contacts between isotopically labeled this compound and unlabeled protein residues can also be mapped using techniques like selective interface detection spectroscopy (SIDY), providing insights into the ligand-protein binding interface. nih.gov

Fourier Transform Infrared (FTIR) and Resonance Raman Spectroscopy

FTIR and Resonance Raman spectroscopy are highly sensitive techniques for probing the vibrational modes of this compound isomers and their protein environments, offering insights into conformational changes and molecular interactions during photoreactions. These methods are particularly useful for studying the photoisomerization of this compound in rhodopsins and bacteriorhodopsins. rsc.orgnih.govembopress.orgnih.govrsc.orgnih.govnih.govpnas.orgacs.orgresearchgate.netscispace.com

Resonance Raman spectroscopy enhances the vibrational signals of the this compound chromophore by exciting within its electronic absorption band. nih.gov Studies have shown distinct and characteristic Raman spectra for different this compound isomers, including 13-cis-retinal. nih.gov For instance, computed resonance Raman spectra for all-trans and 13-cis this compound in channelrhodopsin C1C2 show differences in band positions and intensities for modes like C12 stretching. rsc.org The 13-cis spectrum exhibits slightly shifted and more distinct bands compared to the all-trans isomer. rsc.org

FTIR difference spectroscopy, often combined with isotopic labeling, is used to identify specific vibrational modes and track structural changes during the photocycle. embopress.orgnih.govrsc.orgnih.gov By comparing FTIR spectra of intermediates with the initial state, difference spectra highlight the molecular vibrations that change during the process. Isotopic labeling of this compound allows for reliable assignment of specific vibrations, such as the C–C and C=N stretching vibrations. embopress.orgnih.gov For example, FTIR studies using isotopically labeled retinals in bacteriorhodopsin have provided evidence for light-induced 13-cis, 14-s-cis isomerization. embopress.orgnih.gov The lower C–C stretching vibration frequency in certain intermediates, compared to 13-cis protonated Schiff base model compounds, suggests a 13-cis, 14-s-cis configuration. embopress.orgnih.gov Resonance Raman spectra of bacteriorhodopsin's primary photoproduct (K) with C15 deuteration correlate well with 13-cis model compounds, indicating a 13-cis chromophore, although the presence of strong low-wavenumber lines suggests a distorted conformation within the protein. nih.gov

Low-frequency torsional vibration modes of the polyene chain are relevant to photoisomerization dynamics and can be studied using techniques like terahertz time-domain spectroscopy in the far-infrared region. scispace.com Spectra of different this compound isomers, including 13-cis-retinal, show distinct absorption bands at low temperatures, correlating to torsional modes. scispace.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique for studying the electronic transitions of this compound isomers and monitoring their photoisomerization and the kinetics of intermediates in photoreceptor proteins. rsc.orgacs.orgaip.orgnih.govnih.govfrontiersin.org

The absorption spectrum of this compound is characterized by a strong band in the UV-Vis region due to its conjugated polyene system. The specific is sensitive to the isomer configuration and the environment, particularly in protein binding pockets. UV-Vis spectroscopy is used to observe spectral shifts associated with photoisomerization events, such as the all-trans to 13-cis isomerization. acs.orgaip.org

Time-resolved UV-Vis absorption spectroscopy, including femtosecond techniques, allows for the study of ultrafast photoisomerization dynamics. acs.orgaip.org These studies can reveal the timescales of excited-state processes and the formation of intermediates. For example, femtosecond time-resolved UV-Vis absorption spectroscopy has been used to study the all-trans to 13-cis photoisomerization of this compound in solution, indicating the involvement of a perpendicular excited singlet state. aip.org In channelrhodopsins, ultrafast UV/Vis spectroscopy has shown rapid photoisomerization to a 13-cis this compound intermediate on a subpicosecond timescale. acs.org

UV-Vis spectroscopy is also used to characterize stable or long-lived intermediates in the photocycle of rhodopsins and related proteins, often identified by their distinct absorption maxima. nih.govnih.gov HPLC analysis is frequently coupled with UV-Vis detection to correlate spectral changes with the presence of specific this compound isomers. nih.gov

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric techniques are essential for the separation, quantification, and identification of 13-cis-retinal and its metabolites in biological samples, providing crucial information for understanding its metabolism and biological roles.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying retinoids, including 13-cis-retinal, in various matrices such as plasma, serum, and tissue extracts. researchgate.netacs.orgresearchgate.netwikipedia.org HPLC methods allow for the separation of different this compound isomers and other retinoid species based on their polarity and interaction with the stationary phase.

Both isocratic and gradient elution methods have been developed for retinoid analysis by HPLC. researchgate.netumich.edujfda-online.com Reversed-phase C18 columns are commonly employed. researchgate.netjfda-online.comnih.gov Detection is typically performed using UV or fluorescence detectors, taking advantage of the distinct absorption properties of retinoids in the UV-Vis range. researchgate.netjfda-online.comnih.gov UV detection at wavelengths around 325-350 nm is common for this compound and retinoic acid isomers. researchgate.netnih.gov

HPLC is routinely used to determine the isomeric composition of this compound in biological samples or after photochemical reactions. researchgate.netnih.gov For example, HPLC analysis has been used to reveal that 13-cis-retinal is the dominant isomer in certain rhodopsin isoforms or stable photoproducts. researchgate.netnih.gov

Quantitative HPLC methods have been developed for the simultaneous measurement of retinol (B82714), this compound, all-trans-retinoic acid, and 13-cis-retinoic acid. researchgate.netjfda-online.com These methods often involve extraction steps from the biological matrix followed by chromatographic separation and detection. researchgate.netumich.edujfda-online.com The sensitivity and speed of separation can vary depending on the specific method and column used. researchgate.netumich.edujfda-online.com

Here is an example of chromatographic data for the separation of retinoids, including this compound and 13-cis-retinoic acid, by HPLC:

| Compound | Retention Time (min) |

| 13-cis-Retinoic Acid | 4.5 jfda-online.com |

| all-trans-Retinoic Acid | 5.7 jfda-online.com |

| Retinol | 11.0 jfda-online.com |

| This compound | 12.5 jfda-online.com |

| Retinyl Acetate | 25.5 jfda-online.com |

Note: Retention times can vary depending on the specific HPLC column, mobile phase composition, and flow rate used.

Quantitative HPLC methods can achieve low limits of quantification for this compound and other retinoids in biological samples. For instance, a method using UV and fluorescence detection reported lower limits of quantitation of approximately 2.5-5.0 ng with a 20-µL sample loop, which could be increased using a larger loop. jfda-online.com

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS), often coupled with Liquid Chromatography (LC-MS/MS), is a highly sensitive and specific technique for the analysis of retinoids, including this compound and its metabolites, in complex biological matrices. researchgate.netwikipedia.orgthermofisher.comthermofisher.comresearchgate.netthermofisher.comroyalsocietypublishing.org LC-MS/MS allows for the separation of different retinoid species by LC followed by their detection and structural characterization by MS/MS.

MS/MS is particularly valuable for the identification and quantification of metabolites due to its ability to provide structural information through fragmentation patterns. royalsocietypublishing.orgnih.gov This is achieved by isolating precursor ions and then fragmenting them to produce characteristic product ions, which can be used for identification by comparison to spectral libraries or known fragmentation pathways. Advanced MS/MS approaches, such as electron-induced dissociation (EID) and ozone-induced dissociation (OzID), have been optimized for generating diagnostic product ions to facilitate metabolite identification. nih.gov

LC-MS/MS methods have been developed for the simultaneous quantitative analysis of multiple retinoids and their metabolites in serum and tissue samples. thermofisher.comthermofisher.comresearchgate.netthermofisher.com These methods often involve minimal sample preparation, such as protein precipitation or liquid-liquid extraction, followed by LC separation and detection using selective reaction monitoring (SRM) in positive or negative ion mode. thermofisher.comthermofisher.comthermofisher.com

Metabolomics studies utilizing LC-MS/MS have been applied to investigate metabolic alterations in this compound diseases, leading to the identification of potential biomarkers, including vitamin A analogues like all-trans-retinal (B13868) and its toxic end-product N-retinyl-N-retinylidene-ethanolamine. royalsocietypublishing.org LC-MS/MS combined with isotopic tracers (e.g., ) can also be used to study nutrient consumption and metabolite transport in specific cell types, such as this compound pigment epithelial cells. nih.gov

Quantitative LC-MS/MS methods for retinoids have demonstrated good linearity and reproducibility over a wide concentration range, with low limits of detection and quantification in the sub ng/mL levels for many compounds. thermofisher.comthermofisher.comthermofisher.com

Here is an example of compounds that can be analyzed by LC-MS/MS methods in the context of retinoid metabolism, including this compound and related metabolites:

| Compound |

| Retinol |

| This compound |

| all-trans-Retinoic Acid |

| 13-cis-Retinoic Acid |

| 4-oxo-13-cis-Retinoic Acid |

| Retinyl Acetate |

| Retinyl Palmitate |

| Acitretin |

| Etretinate |

| Tazarotene |

| Tazarotenic Acid |

| Adapalene |

| Bexarotene |

This table lists examples of retinoids and metabolites that can be analyzed by comprehensive LC-MS/MS methods based on search results. thermofisher.comthermofisher.comthermofisher.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques provide powerful tools for investigating the structural, energetic, and dynamic properties of 13-cis-retinal and its interactions with proteins. These methods allow researchers to gain insights at the atomic and molecular level that are often difficult or impossible to obtain experimentally.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a widely used approach to study complex biological systems involving this compound, including visual pigments and microbial rhodopsins. This method treats the chemically active region (the this compound chromophore) using more computationally expensive but accurate quantum mechanics methods, while the surrounding protein and solvent environment are handled with less computationally demanding molecular mechanics force fields. nih.gov

QM/MM simulations have been employed to examine various aspects of 13-cis-retinal in protein environments. Studies on visual pigments have used QM/MM to investigate the structure, stability, energetics, and spectroscopy of different this compound isomers, including 13-cis-retinal, within opsin proteins lipidmaps.orgresearchgate.net. These simulations help understand the factors influencing the selection and function of specific this compound isomers in vision. For instance, QM/MM studies have shown that electrostatic interactions between this compound and opsin play a dominant role in the natural selection of 11-cis-retinal (B22103) over other cis isomers, although 9-cis-retinal (B17824) was found to be only slightly higher in energy than 11-cis-retinal in visual pigments lipidmaps.orgresearchgate.net. The calculated absorption wavelengths (λmax) for different this compound isomers, including 13-cis-retinal, have been determined using QM/MM, showing a progressive red shift from 7-cis- to 13-cis-retinal lipidmaps.orgresearchgate.net.

In bacteriorhodopsin, QM/MM reaction path computations have been performed to understand the structural and energetic determinants of this compound cis-trans thermal isomerization. These studies have investigated the 13-cis conformers and their isomerization pathways nih.gov. QM/MM has also been applied to channelrhodopsin-2 (ChR2) to study the photoactivation process, including the all-trans to 13-cis isomerization and subsequent events like proton transfer and water penetration ctdbase.orguni.lu. These simulations can generate protein-adapted force fields for the this compound chromophore and provide detailed insights into the mechanism of photoactivation and early events in channel opening ctdbase.org.

QM/MM simulations can also be used to test hypotheses regarding the chemical state of this compound within a protein binding pocket. For example, QM/MM simulations were used to investigate possible explanations for geometrical distortions observed in the 9-cis-retinal bound to a CRALBP mutant, testing neutral, protonated, and radical forms of the this compound wikipedia.org.

Molecular Dynamics (MD) Simulations of this compound-Protein Complexes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound and its protein complexes, providing insights into conformational changes, protein dynamics, and interactions with the surrounding environment. MD simulations can explore processes like water movement within protein binding sites and the dynamics of this compound isomers.

MD simulations have been utilized to study bacteriorhodopsin, including the dynamics of all-trans and 13-cis-retinal Schiff bases lipidmaps.org. Simulations starting from structures involving 13-cis-retinal have been used to study intermediates in the bacteriorhodopsin photocycle, such as the M412 intermediate. These simulations can reveal protein conformational changes, this compound motion, and the diffusion and reconfiguration of water molecules within the protein, which may be involved in proton pumping guidetopharmacology.org.

MD simulations have also been applied to study the binding properties of different retinoid species, including 9,13-dicis-retinal, to Cellular Retinaldehyde Binding Protein (CRALBP) nih.govfishersci.dkeasychem.org. These simulations can determine different binding modes and micro-solvation patterns of the ligands within the protein pocket nih.govfishersci.dk. MD studies on CRALBP have revealed that the polyene tail of the bound retinoid can exhibit high mobility nih.govfishersci.dk. Simulations have also reported differences in the residual solvation pattern in CRALBP complexes with different cis-retinal isomers, suggesting that microsolvation properties can be a key structural element influencing protein activity, such as isomerase activity nih.govfishersci.dkeasychem.org.

Genetic and Biochemical Approaches in Model Systems

Genetic and biochemical approaches in model systems, such as cell lines and genetically modified animals, are crucial for understanding the biological roles of 13-cis-retinal and the proteins involved in its metabolism and binding. These methods allow researchers to investigate the effects of specific protein alterations or the absence of certain genes on retinoid processing and visual function.

Site-Directed Mutagenesis of this compound-Binding Proteins

Site-directed mutagenesis is a technique used to introduce specific amino acid changes in a protein to study the functional importance of individual residues. This approach has been valuable in understanding the binding characteristics of this compound-binding proteins, including their interactions with 13-cis-retinal.

Studies on rat cellular retinol-binding protein (CRBP) have employed site-directed mutagenesis to identify amino acid residues important for the binding of retinoids. By altering specific residues, researchers can assess the impact on binding affinity and specificity for different retinoid isomers, including 13-cis-retinol (B135769). For instance, a mutation of Gln-108 to Arg-108 (Q108R) in rat CRBP significantly altered the ligand binding specificity, reducing the affinity for all-trans-retinol while allowing binding to other retinoids like 13-cis-retinol, albeit with reduced fluorescence intensity compared to wild type binding to 13-cis-retinol wikipedia.orglipidmaps.org.

Site-directed mutagenesis has also been used in studies of other this compound-binding proteins, such as microbial rhodopsins, to investigate the residues in the this compound-binding pocket that influence light absorption and function nih.gov. Similarly, mutagenesis studies on interphotoreceptor retinoid-binding protein (IRBP) have helped define binding sites for retinoids like all-trans and 11-cis retinol nih.gov. While these studies may not always directly focus on 13-cis-retinal, the methodology is applicable to understanding its interactions with binding proteins.

Gene Knockout and Knock-in Models for Retinoid Metabolism

Genetically modified animal models, particularly mice with specific gene knockouts or knock-ins, are powerful tools for studying the physiological consequences of altered retinoid metabolism and the roles of specific proteins in these pathways. These models can reveal the impact on visual function and the accumulation or depletion of specific retinoid isomers, including those related to 13-cis-retinal.

Studies using gene knockout mice have provided significant insights into retinoid metabolism. For example, mice with disruptions in the RDH5 and RDH11 genes, which encode 11-cis-retinol (B117599) dehydrogenases, show an accumulation of 13-cis-retinyl esters after light exposure nih.gov. This suggests a role for these enzymes in processing or preventing the accumulation of 13-cis-retinoids. Similarly, knockout of the RGR gene, encoding the this compound G protein-coupled receptor, results in the light-dependent formation of 9-cis- and 13-cis-retinoid isomers, which are typically not formed in wild-type mice mcw.edu. This indicates that RGR may play a role in preventing the formation or promoting the elimination of these isomers mcw.edu.

Mutations or loss-of-function in other genes involved in the visual cycle also impact retinoid levels. For instance, mutations in RDH12 disrupt the synthesis of 11-cis-retinal, leading to severe this compound degeneration nih.gov. While the direct link to 13-cis-retinal levels might not always be the primary focus, these models highlight the interconnectedness of retinoid metabolic pathways.

Gene knockout models have also been used to study the roles of cellular retinoid-binding proteins. Knockout of CRBP3 in mice has shown effects on retinoid incorporation into milk and influences on food intake and body composition, highlighting broader roles for retinoid-binding proteins beyond the visual cycle uni.lu. Disruption of the RLBP1 gene, encoding CRALBP, in zebrafish impairs cone function and leads to the accumulation of retinyl esters and a reduction in 11-cis-retinal, demonstrating the importance of CRALBP in chromophore regeneration lipidmaps.org. The accumulation of 13-cis-retinyl ester has also been observed in mouse models with disrupted 11-cis-RDH genes, potentially contributing to this compound pathology nih.gov.

These genetic models, coupled with biochemical analyses like HPLC to measure retinoid levels, provide critical data on how genetic alterations affect the complex network of retinoid metabolism and its impact on physiological processes like vision.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 13-cis-Retinal | 6436079 |

| 11-cis-Retinal | 5280490 |

| all-trans-Retinal | 638015 |

| 9-cis-Retinal | 6436082 |

| 7-cis-Retinal | Not Available |

| 13-cis-Retinol | 9904001 |

| 11-cis-Retinol | 5280382 |

| all-trans-Retinol | 445354 |

| 9-cis-Retinol | Not Available |

| 13-cis-Retinoic acid (Isotretinoin) | 5282379 |

| all-trans-Retinoic acid (Tretinoin) | 444795 |

| 9-cis-Retinoic acid | 449171 |

| 9,13-dicis-retinal | Not Available |

| 13-cis-Retinyl esters | Not Available |

| 11-cis-Retinyl esters | 168432184 (General) |

| all-trans-Retinyl esters | Not Available |

| Opsin | Protein |

| Rhodopsin | Protein |

| Bacteriorhodopsin | Protein |

| Channelrhodopsin-2 | Protein |

| Cellular Retinaldehyde Binding Protein (CRALBP) | Protein |

| Cellular Retinol-Binding Protein (CRBP) | Protein |

| Interphotoreceptor Retinoid-Binding Protein (IRBP) | Protein |

| RPE65 | Protein |

| RDH5 | Protein |

| RDH11 | Protein |

| RDH12 | Protein |

| RDH13 | Protein |

| RGR | Protein |

Data Tables

| This compound Isomer | Calculated λmax (nm) lipidmaps.orgresearchgate.net |

| 7-cis | 431 |

| 9-cis | 456 |

| 11-cis | 490 |

| 13-cis | 508 |

| Protein (Rat CRBP) | Ligand | Binding Affinity (Relative) wikipedia.orglipidmaps.org | Notes |

| Wild Type | all-trans-Retinol | High | Binds only all-trans-retinol |

| Q108R Mutant | all-trans-Retinol | 3-fold Lower | |

| Q108R Mutant | 13-cis-Retinol | Binds | Half the fluorescence intensity of WT |

| Q108R Mutant | all-trans-Retinoic acid | Similar to other ligands in mutant | Wild type does not bind |

| Q108R Mutant | 13-cis-Retinoic acid | Similar to other ligands in mutant | Wild type does not bind |

| Q108R Mutant | This compound | Similar to other ligands in mutant | Wild type does not bind |

Emerging Research Directions and Biological Significance of 13 Cis Retinal

Identification of Novel Binding Partners and Effector Proteins

Research into 13-cis-retinal is expanding to identify novel proteins with which it interacts, extending beyond its established association with opsins in the visual system. Identifying these binding partners and effector proteins is crucial for elucidating the diverse functional roles of 13-cis-retinal in various cellular processes. While opsins are well-known retinal-binding proteins involved in vision wikipedia.orgmdpi.com, studies are exploring other proteins that may bind to or be modulated by 13-cis-retinal. For instance, cellular retinaldehyde-binding protein (CRALBP) is known to bind 11- and 9-cis-retinoids, but not all-trans- or 13-cis-retinoids in the classical visual cycle pnas.org. However, recent research on CRALBP in extra-retinal tissues, such as the brains and antennae of migratory locusts, suggests it may act as a novel effector protein in octopamine (B1677172) receptor signaling, modulating olfactory attraction nih.gov. This indicates a potential for retinoid-binding proteins like CRALBP to have roles in signaling pathways outside the visual system, which could potentially involve interactions with various this compound isomers, including 13-cis-retinal, in different biological contexts. The identification of interacting protein partners often employs techniques like yeast two-hybrid screens, which have been used to find proteins interacting with other this compound proteins, such as TOPORS in the retina ucl.ac.uk. Further research is needed to specifically identify novel binding partners and effector proteins that directly interact with 13-cis-retinal in both visual and non-visual contexts.

Allosteric Modulation of Retinoid-Sensing Systems

The concept of allosteric modulation, where a molecule binds to a protein at a site other than the active site and influences its activity, is an important area of pharmacological research, particularly for G protein-coupled receptors (GPCRs) mdpi.com. Retinoids, including 13-cis-retinal, interact with retinoid-sensing systems, which include nuclear receptors like Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), as well as opsin-based photopigments which are also GPCRs mdpi.com. While all-trans-retinoic acid and 9-cis-retinoic acid are well-established ligands for these nuclear receptors nih.govfishersci.cawikidata.orglipidmaps.org, the potential for 13-cis-retinal to act as an allosteric modulator of these or other retinoid-sensing systems is an area of emerging research. Studies on rhodopsin, a visual GPCR, have shown that it can interact with non-retinoid small molecules, suggesting opportunities for the design and evaluation of new allosteric modulators mdpi.com. Although 11-cis-retinal (B22103) is the natural ligand for rhodopsin's orthosteric binding site, the possibility exists that 13-cis-retinal or its metabolites could allosterically influence the activity of rhodopsin or other opsins ontosight.airesearchgate.net. Furthermore, retinoids in general are known to influence various cellular pathways, and understanding if 13-cis-retinal can allosterically modulate enzymes or transport proteins involved in retinoid metabolism or signaling is an active area of investigation.

Research into Non-Visual Biological Roles and Signaling Pathways

Beyond its established role in the visual cycle, research is uncovering potential non-visual biological roles and signaling pathways influenced by 13-cis-retinal. Retinoids are known to have profound biological activities and are involved in various cellular processes, including differentiation, growth, and immune function hmdb.cafrontiersin.org. While all-trans-retinoic acid is a key signaling molecule derived from this compound, the direct involvement of 13-cis-retinal in specific non-visual pathways is being explored. For example, some microorganisms utilize this compound for light-to-energy conversion, suggesting ancient non-visual light-sensing roles for retinoids wikipedia.org. Non-visual opsins, expressed in various tissues, are also being investigated for their roles in extraocular light sensing and other physiological functions, and some of these opsins have been shown to use different this compound isomers as chromophores annualreviews.org. For instance, MosOPN3 in mosquitoes has been shown to use 13-cis-retinal as a chromophore and is involved in light sensing, activating Gαi and Gαo signaling pathways annualreviews.org. This highlights the potential for 13-cis-retinal to be involved in light-dependent signaling outside of the classical visual system in different organisms. Additionally, retinoids have been implicated in modulating inflammatory responses, mitochondrial impairment, oxidative stress, and neurodegeneration frontiersin.org. Research into the specific signaling pathways modulated by 13-cis-retinal in these non-visual contexts is ongoing.

Development of Isomer-Specific Probes and Analytical Tools